![molecular formula C13H10BrN3O B2535293 2-(4-Bromoanilino)-4-methoxynicotinonitrile CAS No. 341966-83-4](/img/structure/B2535293.png)
2-(4-Bromoanilino)-4-methoxynicotinonitrile
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Overview
Description
4-Bromoaniline is a brominated aniline that is commonly used as a building block in the preparation of pharmaceutical and organic compounds . It is a brown solid with a sweet odor .
Synthesis Analysis
The synthesis of 4-Bromoaniline involves N-TBS protection to shield the aniline nitrogen, using mild conditions and eco-friendly 2-MeTHF solvent . This protected form is useful in Heck cross-coupling reactions, catalyzed by Pd nanocrystals on COFs, to form C-C bonds efficiently .
Molecular Structure Analysis
The molecular formula of 4-Bromoaniline is C6H6BrN . Its average mass is 172.023 Da and its monoisotopic mass is 170.968353 Da .
Chemical Reactions Analysis
Aniline, a strong activator, cannot be transformed to 2-bromoaniline directly. So, as preparation of 4-bromoaniline, we first add ethanoyl chloride with aniline. Then add liquid bromine to it .
Physical And Chemical Properties Analysis
4-Bromoaniline has a melting point of 56-62 °C (lit.), a boiling point of 230-250 °C, and a density of 1.497 . It is soluble in ethanol . It is stable but combustible, and incompatible with strong oxidizing agents, peroxides, acids, acid chlorides, acid anhydrides, chloroformates .
Scientific Research Applications
Spectroscopy and Molecular Docking
A study by Eşme (2021) on a similar compound, 6-(4-Aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, explored its spectroscopic properties and potential as an anticancer agent through molecular docking studies. The research highlighted the compound's non-linear optical properties, indicating its usefulness in optical material studies. Additionally, molecular electrostatic potential analysis suggested its reactivity towards electrophilic and nucleophilic attacks, underscoring its potential in designing anticancer drugs (Eşme, 2021).
Environmental Degradation
Knight, Berman, and Häggblom (2003) investigated the anaerobic biodegradation of Bromoxynil, a compound structurally related to 2-(4-Bromoanilino)-4-methoxynicotinonitrile. Their research provides insights into the environmental fate of halogenated aromatic nitriles, demonstrating that Bromoxynil undergoes reductive debromination under various anaerobic conditions, leading to its breakdown into simpler, less harmful substances (Knight et al., 2003).
Synthetic Applications
Fredriksson and Stone-Elander (2002) described a rapid microwave-assisted method for the demethylation of methyl phenyl ethers, including compounds with bromoanilino groups. This method is relevant for synthesizing desmethyl precursors and removing protecting groups, demonstrating the utility of bromoanilino compounds in synthetic organic chemistry (Fredriksson & Stone-Elander, 2002).
Herbicide Resistance
Research by Stalker, McBride, and Malyj (1988) on the expression of a bacterial detoxification gene in plants introduced herbicide resistance by breaking down Bromoxynil, a close relative to this compound. This study underscores the application of related compounds in agricultural biotechnology to develop crops resistant to herbicides (Stalker et al., 1988).
Antibacterial Activity
Bogdanowicz et al. (2013) synthesized new cyanopyridine derivatives from 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile and assessed their antimicrobial activity. These derivatives exhibited significant activity against various bacteria, highlighting the potential of bromoanilino compounds in developing new antibacterial agents (Bogdanowicz et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that bromoanilines, such as 4-bromoaniline, are often used in organic synthesis as precursors for the preparation of various compounds .
Mode of Action
4-bromoaniline, a related compound, is known to undergo heck cross-coupling reactions, catalyzed by pd nanocrystals on cofs, to form carbon-carbon (c-c) bonds efficiently . This suggests that 2-(4-Bromoanilino)-4-methoxynicotinonitrile might also participate in similar reactions.
Biochemical Pathways
4-bromoaniline, a related compound, is known to participate in heck cross-coupling reactions and mannich reactions . These reactions are significant in producing pharmaceuticals and complex organic molecules .
Result of Action
It’s known that bromoanilines, such as 4-bromoaniline, can be used in the synthesis of various organic molecules through catalytic processes .
Action Environment
It’s known that the synthesis of 4-bromoaniline involves mild conditions and eco-friendly 2-methf solvent , suggesting that similar conditions might be applicable for this compound.
properties
IUPAC Name |
2-(4-bromoanilino)-4-methoxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O/c1-18-12-6-7-16-13(11(12)8-15)17-10-4-2-9(14)3-5-10/h2-7H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBILOLCLIOOAQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)NC2=CC=C(C=C2)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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